REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][CH:9]=2)[C:5]([Cl:17])=[CH:4][N:3]=1.[NH2:18][C:19]1[CH:24]=[CH:23][C:22]([N:25]2[CH2:30][CH2:29][CH:28]([NH2:31])[CH2:27][CH2:26]2)=[CH:21][C:20]=1[O:32][CH3:33].CC1C=CC(S(O)(=O)=O)=CC=1>C(O)CCCC>[NH2:31][CH:28]1[CH2:29][CH2:30][N:25]([C:22]2[CH:23]=[CH:24][C:19]([NH:18][C:2]3[N:7]=[C:6]([C:8]4[C:16]5[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=5)[NH:10][CH:9]=4)[C:5]([Cl:17])=[CH:4][N:3]=3)=[C:20]([O:32][CH3:33])[CH:21]=2)[CH2:26][CH2:27]1
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl
|
Name
|
1-(4-amino-3-methoxyphenyl)piperidin-4-amine
|
Quantity
|
4.43 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)N1CCC(CC1)N)OC
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(CCCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for three days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by concentration in vacuo
|
Type
|
ADDITION
|
Details
|
to the residue was added sat. NaHCO3 solution and dichloromethane
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
DISSOLUTION
|
Details
|
the obtained solid was dissolved in a mixture of THF and methanol
|
Type
|
CUSTOM
|
Details
|
pre-absorbed on silica gel (120 g)
|
Type
|
WASH
|
Details
|
eluted with 10% MeOH, 1% NH4OH in DCM
|
Type
|
CONCENTRATION
|
Details
|
The collected fractions were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated in diethyl ether
|
Type
|
FILTRATION
|
Details
|
The collected solid after filtration
|
Type
|
CUSTOM
|
Details
|
was triturated in ethanol
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(CC1)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.25 g | |
YIELD: PERCENTYIELD | 36.2% | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |